5-Bromovaleric acid
Overview
Description
5-Bromovaleric acid, also known as 5-bromopentanoic acid, is an organic compound with the molecular formula C5H9BrO2. It is a derivative of valeric acid, where a bromine atom is substituted at the fifth carbon of the pentanoic acid chain. This compound is a slightly yellow or brown solid with a melting point of 38-40°C . It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
5-Bromovaleric acid is a cyclic fatty acid that has been used in organic synthesis .
Mode of Action
It is known to be used in the preparation of various compounds, such as 5-(3-dimethylammonio)propylammonio pentanoate bromide via reaction with 1,1-dimethyl-1,3-propylenediamine
Biochemical Pathways
This compound is used as an intermediate in the synthesis of a number of compounds, indicating that it may be involved in various biochemical pathways .
Result of Action
It is known to be used in the synthesis of various compounds, suggesting that it may have diverse effects depending on the specific context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromovaleric acid can be achieved through several methods:
Oxidation of Cyclopentanone: One method involves the oxidation of cyclopentanone with aqueous hydrogen peroxide, followed by the decomposition of the resulting hydroperoxide with a catalytic quantity of copper salt in the presence of alkali bromides.
Hydrolysis, Hydrogenation, and Bromination: Another method involves the hydrolysis of 5-chlorine-3-pentenoic acid ester, followed by hydrogenation and bromination reactions.
Oxidation of 5-Bromovaleric Alcohol: This method involves the oxidation of 5-bromovaleric alcohol using potassium permanganate in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound typically involves the bromination of valeric acid or its derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as esterification, bromination, and subsequent hydrolysis to obtain the desired product .
Chemical Reactions Analysis
5-Bromovaleric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines, to form amides or other derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts like palladium on carbon, and solvents such as dichloromethane . Major products formed from these reactions include esters, amides, and alcohols .
Scientific Research Applications
5-Bromovaleric acid has several scientific research applications:
Comparison with Similar Compounds
5-Bromovaleric acid can be compared with other similar compounds such as:
4-Bromobutyric acid: This compound has a shorter carbon chain and different reactivity due to the position of the bromine atom.
6-Bromohexanoic acid: This compound has a longer carbon chain, which affects its physical properties and reactivity.
3-Bromopropionic acid: This compound has a shorter carbon chain and different chemical properties.
5-Chlorovaleric acid: This compound has a chlorine atom instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific chain length and the presence of a bromine atom, which makes it suitable for specific synthetic applications and reactions .
Properties
IUPAC Name |
5-bromopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062163 | |
Record name | 5-Bromovaleric acid | |
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Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 5-Bromovaleric acid | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 5-Bromovaleric acid | |
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CAS No. |
2067-33-6 | |
Record name | 5-Bromopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2067-33-6 | |
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Record name | 5-Bromovaleric acid | |
Source | ChemIDplus | |
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Record name | 5-Bromovaleric acid | |
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Record name | Pentanoic acid, 5-bromo- | |
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Record name | 5-Bromovaleric acid | |
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Record name | 5-bromovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.533 | |
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Record name | 5-BROMOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7DY4J7HZR | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Bromovaleric acid used in the synthesis of water-soluble nanodiamonds?
A1: this compound plays a crucial role in functionalizing nanodiamonds to enhance their water solubility. [, , ] The process involves several steps:
- Salt formation and solubility enhancement: The resulting functionalized nanodiamonds, now bearing carboxylic acid groups, can be converted to their corresponding sodium salts upon treatment with sodium hydroxide. This salt formation significantly increases the water solubility of the nanodiamonds to 160 mg/L. [, ]
Q2: Can you elaborate on the use of this compound in synthesizing imidazolium-based ionic liquids?
A2: this compound serves as a key starting material in preparing a specific type of ionic liquid known as "Brønsted acidic imidazolium-typed ionic liquids". [] The synthesis involves the reaction of this compound with 1-vinylimidazole. This reaction results in the formation of a novel ionic liquid characterized by both imidazolium and carboxylic acid functionalities.
- Enhanced acidity: The incorporation of the imidazolium ring structure into the carboxylic acid framework leads to a significant increase in the acidity of the resulting ionic liquid. This effect is attributed to the electron-withdrawing nature of the imidazolium group. []
- Polymerization capabilities: These unique ionic liquids can be further polymerized using ethylene glycol dimethacrylate. The resulting polymers exhibit intriguing morphological features, as revealed by scanning electron microscopy. []
Q3: How does this compound contribute to the synthesis of alkylammonium zwitterionic amino acid derivatives? What characterization techniques were employed to study these derivatives?
A3: this compound acts as a reactant in the synthesis of alkylammonium zwitterionic amino acid derivatives. [] It reacts with 1,1-dimethyl-1,3-propylenediamine to produce 5-(3-dimethylammonio)propylammonio pentanoate bromide.
- DFT Calculations: Density functional theory (DFT) calculations were performed to complement the experimental data. These calculations helped determine theoretical parameters like NMR chemical shifts and vibrational frequencies, further validating the experimental findings and offering a deeper understanding of the electronic structure and properties of the synthesized compounds. []
Q4: Beyond its use in materials science, are there applications of this compound in other fields like organic synthesis?
A4: Yes, this compound is a versatile building block in organic synthesis. For instance, it plays a key role in the diastereodivergent total synthesis of mosquito oviposition pheromone. [] In this multistep synthesis, this compound serves as the starting point for building the target molecule's carbon framework. The synthesis involves a crucial chemoenzymatic epoxidation-lactonization step that utilizes a naturally occurring fatty acid to create the core structure of the pheromone. []
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